N,N'-(naphthalene-2,3-diyl)bis(3-methylbenzamide)

Antitumor Structure–Activity Relationship Naphthalene Diamide

This compound is a symmetrical bis-amide built on a naphthalene-2,3-diamine core, essential for structure-activity relationship (SAR) studies in antitumor research. Its unique 2,3-substitution pattern enables selective HDAC inhibition profiling and DNA-binding mode investigation. Ensure your experiments are reliable with this exactly positioned 2,3-bis(3-methylbenzamide) framework, distinguished from more common 1,8- and 1,5-regioisomers.

Molecular Formula C26H22N2O2
Molecular Weight 394.474
CAS No. 391218-27-2
Cat. No. B2623418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-(naphthalene-2,3-diyl)bis(3-methylbenzamide)
CAS391218-27-2
Molecular FormulaC26H22N2O2
Molecular Weight394.474
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=CC(=C4)C
InChIInChI=1S/C26H22N2O2/c1-17-7-5-11-21(13-17)25(29)27-23-15-19-9-3-4-10-20(19)16-24(23)28-26(30)22-12-6-8-18(2)14-22/h3-16H,1-2H3,(H,27,29)(H,28,30)
InChIKeyFODNRAJJLXDGBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N'-(Naphthalene-2,3-diyl)bis(3-methylbenzamide) (CAS 391218-27-2): Structural and Procurement Baseline for a 2,3-Diamidonaphthalene Scaffold


N,N'-(Naphthalene-2,3-diyl)bis(3-methylbenzamide) is a synthetic, symmetrical bis‑amide built on a naphthalene-2,3‑diamine core, bearing two 3‑methylbenzoyl substituents. With the molecular formula C₂₆H₂₂N₂O₂ [1], it belongs to the class of aromatic bis‑amides that have been explored primarily for antitumor applications. The compound is a representative of naphthalenyl benzamide derivatives described in the Cleveland Clinic patent family, which identified a salicylic amide backbone as essential for anti‑multiple myeloma activity [2]. Its procurement value lies in its well‑defined 2,3‑substitution pattern, distinguishing it from the more common 1,8‑ or 1,5‑naphthalene diamides, and enabling structure–activity relationship (SAR) studies that cannot be executed with mono‑amide or differently substituted analogs.

Why N,N'-(Naphthalene-2,3-diyl)bis(3-methylbenzamide) (391218-27-2) Cannot Be Replaced by Mono‑Amide or 1,8‑Diamide Naphthalene Analogs


Simple in‑class substitution is unreliable because the position of the amide linkages on the naphthalene ring dictates both the three‑dimensional conformation and the electronic character of the molecule. The 2,3‑diamide arrangement creates a rigid, planar scaffold with a distinct hydrogen‑bonding donor–acceptor pattern that differs fundamentally from the more widely available 1,8‑naphthalene diamides [1]. In the antitumor naphthalenyl benzamide series, even minor modifications—such as methylation of the critical 2‑hydroxy group—resulted in complete loss of anti‑myeloma activity at doses up to 20 µM, demonstrating that the pharmacophore is exquisitely sensitive to the precise positioning of functional groups [2]. Consequently, procurement of the exact 2,3‑bis(3‑methylbenzamide) derivative is essential for experiments where both the regiochemistry of the amide bonds and the meta‑methyl substitution on the terminal phenyl rings must be held constant to preserve biological or materials‑property readouts.

Quantitative Differentiation Evidence for N,N'-(Naphthalene-2,3-diyl)bis(3-methylbenzamide) (CAS 391218-27-2) Versus Close Structural Analogs


Regioisomeric Differentiation: 2,3‑Diamide vs. 1,8‑Diamide Naphthalene Scaffolds in Bis‑Benzamide Antitumor Agents

The 2,3‑diamide naphthalene scaffold forces the two benzamide arms into a coplanar orientation with a centroid‑to‑centroid distance of approximately 5.0 Å, a geometry that is sterically impossible for the 1,8‑diamide isomer, which adopts a splayed conformation with a >7.5 Å arm separation [1]. This conformational difference has been shown in oligo(naphthalene-2,3-diyl) systems to produce distinct helical architectures and π‑stacking propensities that cannot be replicated by 1,8‑ or 1,5‑diamide regioisomers [2]. When the two benzamide arms must simultaneously engage a single binding pocket (e.g., a protein cleft or a DNA minor groove), the 2,3‑isomer's convergent geometry is a prerequisite for bidentate interaction, whereas the 1,8‑isomer can only engage in monodentate fashion.

Antitumor Structure–Activity Relationship Naphthalene Diamide

Meta‑Methyl Substitution Effect on Target Selectivity: 3‑Methylbenzamide vs. 4‑Methylbenzamide and Unsubstituted Benzamide in Sirtuin Inhibition Context

In the closely related naphthalene‑containing sirtuin inhibitor series, Sirtinol (CAS 410536‑97‑9, C₂₆H₂₂N₂O₂)—which is a constitutional isomer of N,N'‑(naphthalene‑2,3‑diyl)bis(3‑methylbenzamide)—shows IC₅₀ values of 48–60 µM against yeast Sir2, human SIRT1, and human SIRT2, with no measurable inhibition of human HDAC1 at concentrations up to 100 µM [1]. Critically, the meta‑methyl substitution pattern on the benzamide ring has been demonstrated in benzamide‑based HDAC inhibitor SAR studies to enhance selectivity for Class II HDACs (HDAC6) over Class I HDACs (HDAC1/2/3) by a factor of 3‑ to 10‑fold compared to para‑substituted or unsubstituted benzamide analogs [2]. While direct head‑to‑head data for the title compound are absent from the peer‑reviewed literature, the combination of (i) the 2,3‑naphthalene scaffold and (ii) the 3‑methylbenzamide substituent is predicted to confer a selectivity window distinct from the 4‑methyl or unsubstituted benzamide variants.

Sirtuin Inhibition HDAC Selectivity Benzamide SAR

Synthetic Tractability and Yield: Two‑Step Bis‑Amidation Route vs. Multi‑Step Heterocycle‑Fused Alternates

The title compound is accessible through a straightforward, two‑step reaction sequence: acylation of naphthalene‑2,3‑diamine with 3‑methylbenzoyl chloride in the presence of a tertiary amine base, typically achieving crude yields in the range of 60–85% prior to chromatographic purification [1]. In contrast, the closest biologically characterized structural class—naphthalene bis‑imides and quinoxaline‑fused derivatives—requires 5–9 synthetic steps with overall yields dropping to 25–40% [2]. This difference in synthetic accessibility directly impacts procurement lead time and cost‑per‑gram for both screening‑scale (10–100 mg) and gram‑scale orders.

Synthetic Chemistry Procurement Feasibility Building Block

Critical Evidence Gap: Absence of Direct Head‑to‑Head Biological Data

A systematic search of PubMed, patents, and chemical vendor databases (PubChem, ChemSpider, ChEMBL, BindingDB) as of April 2026 reveals no peer‑reviewed publication that reports quantitative IC₅₀, EC₅₀, Kᵢ, or Kd values for N,N'‑(naphthalene‑2,3‑diyl)bis(3‑methylbenzamide) (CAS 391218‑27‑2) against any defined biological target or cell line. The existing evidence for this compound is limited to structural characterization and inferred biological potential based on class‑level SAR from related naphthalene‑containing benzamides [1][2]. Researchers procuring this compound for structure–activity relationship expansion of the Cleveland Clinic antitumor naphthalenyl benzamide series or for HDAC isoform selectivity profiling must anticipate generating de novo biological data. This evidence gap should be weighed against the compound's favorable synthetic accessibility and unique 2,3‑diamide geometry when evaluating procurement decisions.

Data Gap Procurement Caveat Experimental Validation

Defined Research and Procurement Application Scenarios for N,N'-(Naphthalene-2,3-diyl)bis(3-methylbenzamide) (391218-27-2)


Structure–Activity Relationship Expansion of the Cleveland Clinic Naphthalenyl Benzamide Antitumor Series

The Cleveland Clinic patent (US 20170057910) defines a naphthalenyl benzamide pharmacophore in which the salicylic amide backbone is essential for anti‑multiple myeloma activity [1]. The title compound extends this series by replacing the mono‑amide salicylamide core with a symmetrical bis‑(3‑methylbenzamide) 2,3‑diamide scaffold. Researchers can use this compound to test whether bis‑amide chelation of the putative CD38‑related target enhances potency or alters selectivity relative to the mono‑amide lead CCF1172, which showed uniform activity across seven genetically heterogeneous MM cell lines [1].

HDAC Isoform Selectivity Profiling with a 2,3‑Diamide Naphthalene Template

Benzamide‑based HDAC inhibitors preferentially inhibit Class II HDACs when bearing meta‑substituted aromatic rings, with selectivity ratios of 3‑ to 10‑fold over Class I isoforms [2]. The title compound's 3‑methylbenzamide substituents and rigid 2,3‑naphthalene spacer provide a geometrically unique template for testing whether the convergent diamide architecture further enhances HDAC6 or HDAC8 selectivity over HDAC1/2/3, a hypothesis directly testable using recombinant HDAC isoform panels.

DNA‑Binding Ligand Design: Bis‑Intercalator vs. Groove‑Binder Mode Determination

Bis‑naphthalenyl compounds with diamine linkers have been shown to adopt a partial intercalating DNA‑binding mode, with cytotoxicity IC₅₀ values comparable to 5‑fluorouracil against BGC823 and SW480 cancer cell lines [3]. The title compound's 2,3‑diamide naphthalene scaffold, with its co‑planar arm geometry, may favor a different DNA‑binding mode (e.g., full intercalation or minor‑groove binding) than flexible‑linker bis‑naphthalenyl analogs. Procurement enables direct comparative biophysical studies (fluorescence titration, viscosity, thermal denaturation) to map structure–DNA‑binding relationships.

Synthetic Building Block for Helical and C₂‑Symmetric Ligand Architectures

Oligo(naphthalene‑2,3‑diyl) systems form stable helical structures whose handedness and pitch are controlled by the 2,3‑linkage geometry [4]. The title compound, as a monomeric 2,3‑diamide naphthalene building block, can serve as a precursor for iterative coupling to generate C₂‑symmetric, helical oligomers or as a rigid bidentate ligand scaffold for asymmetric catalysis. Its two reactive amide NH groups offer orthogonal functionalization handles for further derivatization.

Quote Request

Request a Quote for N,N'-(naphthalene-2,3-diyl)bis(3-methylbenzamide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.